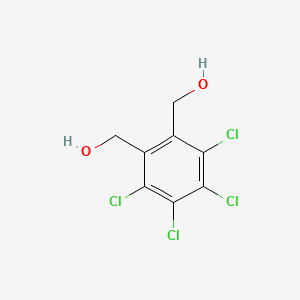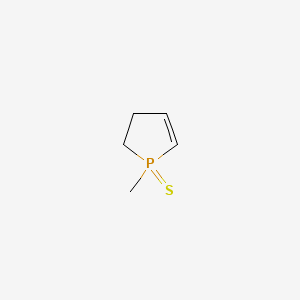![molecular formula C2H7N5O B14637381 1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
1-amino-3-[(E)-hydrazinylidenemethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-[(E)-hydrazinylidenemethyl]urea is a unique organic compound characterized by its distinctive structure, which includes an amino group, a hydrazinylidene group, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea can be synthesized through several methods. One common approach involves the reaction of hydrazine with an appropriate isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups attached to the amino or hydrazinylidene moieties.
Applications De Recherche Scientifique
1-Amino-3-[(E)-hydrazinylidenemethyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-amino-3-[(E)-hydrazinylidenemethyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
1-Amino-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Amino-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.
1-Amino-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine group instead of the urea moiety
Uniqueness: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C2H7N5O |
|---|---|
Poids moléculaire |
117.11 g/mol |
Nom IUPAC |
1-amino-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C2H7N5O/c3-6-1-5-2(8)7-4/h1H,3-4H2,(H2,5,6,7,8) |
Clé InChI |
SZFYZTOCTRYFJR-UHFFFAOYSA-N |
SMILES isomérique |
C(=N/N)\NC(=O)NN |
SMILES canonique |
C(=NN)NC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
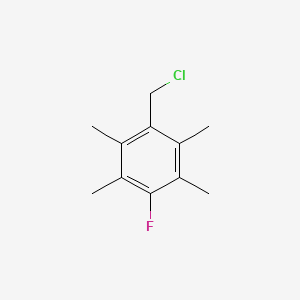
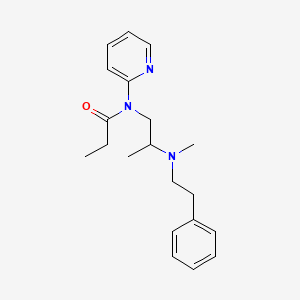
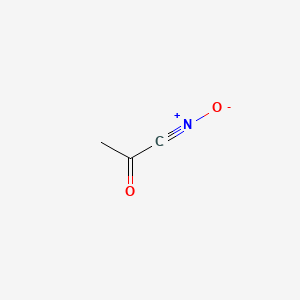
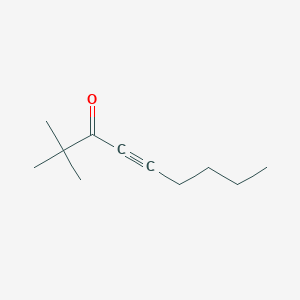
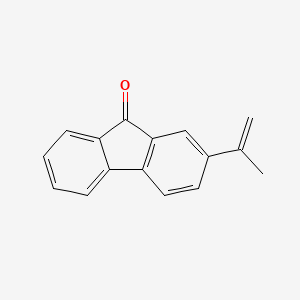
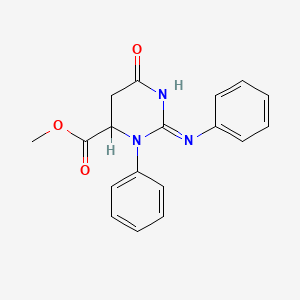


![[(1,2-Dicyanoethyl)sulfanyl]acetic acid](/img/structure/B14637329.png)
